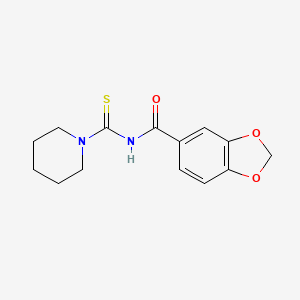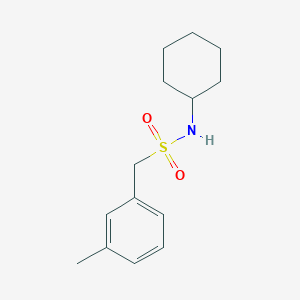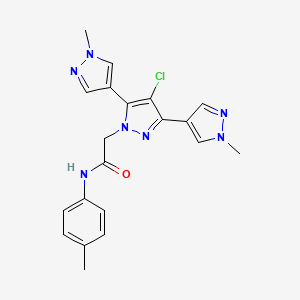![molecular formula C15H16FN3O3 B4679577 5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4679577.png)
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
説明
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid, also known as FPA-124, is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has been studied extensively for its potential use in treating various neurological disorders.
作用機序
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is believed to work by inhibiting the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that is believed to play a role in the development of Alzheimer's disease. This compound has also been shown to reduce the levels of inflammatory cytokines in animal models of multiple sclerosis.
実験室実験の利点と制限
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. For example, more research is needed to determine the optimal dosage and duration of treatment for this compound.
将来の方向性
There are several future directions for research on 5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One potential direction is to study the effects of this compound in combination with other drugs for the treatment of neurological disorders. Another direction is to investigate the long-term effects of this compound treatment in animal models. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential use in treating various neurological disorders. The compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to using this compound in lab experiments, the compound has several advantages, including its synthetic nature and good bioavailability. Future research on this compound should focus on investigating the effects of the compound in combination with other drugs and determining its long-term safety and efficacy in humans.
科学的研究の応用
5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
5-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-6-4-11(5-7-12)10-19-9-8-13(18-19)17-14(20)2-1-3-15(21)22/h4-9H,1-3,10H2,(H,21,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASFWCTVSBMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4679500.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4679506.png)

![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride](/img/structure/B4679528.png)
![7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4679545.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4679553.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4679557.png)
![5-(4-chlorophenyl)-3-{[5-(2-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4679562.png)
![1-[2-(2-methoxyethoxy)ethyl]-1H-benzimidazole](/img/structure/B4679570.png)

![5-(4-chlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4679589.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679608.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4679614.png)
